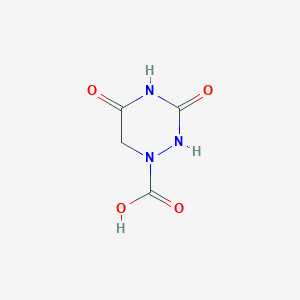
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is an organic compound known for its unique structure and versatile applications. It belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms. This compound has garnered interest due to its potential in forming stable metal complexes and its various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid typically involves the transit template synthesis method. This method allows for the formation of the compound by using a template that guides the assembly of the desired product. The reaction conditions often include the use of specific reagents and solvents to facilitate the formation of the triazine ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of triazine derivatives generally involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of automated reactors and stringent quality control measures to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives.
Substitution: The triazine ring allows for substitution reactions where different functional groups can replace hydrogen atoms on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds .
Scientific Research Applications
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
4,6-Dioxo-1,3,5-triazinane-2-carboxamide: This compound shares a similar triazine ring structure but differs in its functional groups and reactivity.
3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid: Another triazine derivative with distinct chemical properties and applications.
Uniqueness: 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is unique due to its specific arrangement of functional groups, which allows it to form highly stable metal complexes. This stability is a key factor in its diverse applications in research and industry .
Properties
CAS No. |
775229-16-8 |
|---|---|
Molecular Formula |
C4H5N3O4 |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
3,5-dioxo-1,2,4-triazinane-1-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4/c8-2-1-7(4(10)11)6-3(9)5-2/h1H2,(H,10,11)(H2,5,6,8,9) |
InChI Key |
FBPLOLMUXFVTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)NN1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

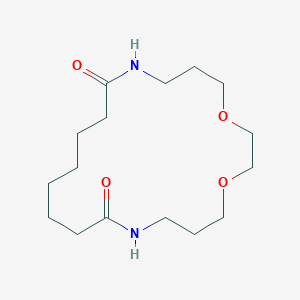
![3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid](/img/structure/B12520596.png)
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

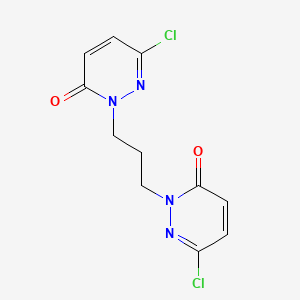
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
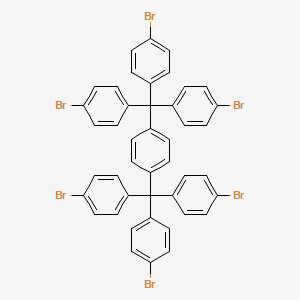
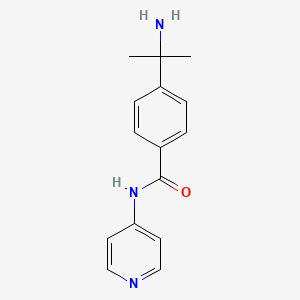
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one](/img/structure/B12520659.png)
